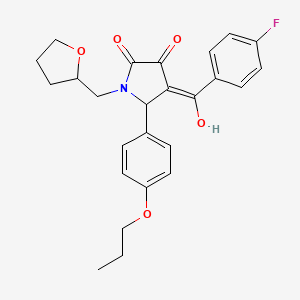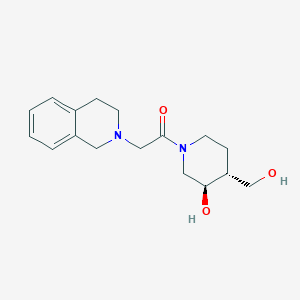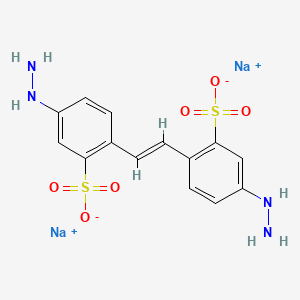
1-(3,4-difluorobenzyl)-4-methyl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-difluorobenzyl)-4-methyl-1,4-diazepane, also known as DFMD, is a synthetic compound that belongs to the class of diazepines. It has gained attention in the scientific community due to its potential use as a pharmacological tool to study the functioning of certain receptors in the brain.
Mechanism of Action
1-(3,4-difluorobenzyl)-4-methyl-1,4-diazepane binds to the sigma-1 receptor with high affinity and acts as an agonist, meaning it activates the receptor. This activation leads to the modulation of various signaling pathways, including calcium signaling, oxidative stress, and protein phosphorylation. The exact mechanism of action of this compound on the sigma-1 receptor is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neuronal excitability and synaptic plasticity. It has also been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to have analgesic effects in animal models of pain.
Advantages and Limitations for Lab Experiments
1-(3,4-difluorobenzyl)-4-methyl-1,4-diazepane has several advantages as a pharmacological tool for studying the sigma-1 receptor. It has high affinity and selectivity for the receptor, making it a useful tool for studying the effects of sigma-1 receptor activation. This compound is also stable and can be easily synthesized in the lab. However, there are also limitations to using this compound in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer to animals. Additionally, the effects of this compound on other receptors and signaling pathways are not fully understood, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on 1-(3,4-difluorobenzyl)-4-methyl-1,4-diazepane. One area of interest is the development of more potent and selective sigma-1 receptor agonists. These compounds could be used to further elucidate the role of the sigma-1 receptor in various physiological processes and to develop new treatments for neurological and psychiatric disorders. Another area of interest is the investigation of the effects of sigma-1 receptor activation on other signaling pathways, such as autophagy and mitochondrial function. Finally, the development of more efficient methods for administering this compound to animals could improve its utility as a pharmacological tool in research.
Synthesis Methods
1-(3,4-difluorobenzyl)-4-methyl-1,4-diazepane can be synthesized using a multistep process that involves the reaction of 3,4-difluorobenzylamine with 4-methyl-1,2-diaminobutane in the presence of a suitable solvent and catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
1-(3,4-difluorobenzyl)-4-methyl-1,4-diazepane has been used as a pharmacological tool to study the functioning of certain receptors in the brain. Specifically, it has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation. This compound has also been used to study the effects of sigma-1 receptor activation on neuronal excitability and synaptic plasticity.
properties
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2/c1-16-5-2-6-17(8-7-16)10-11-3-4-12(14)13(15)9-11/h3-4,9H,2,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJVUWSZEZMWSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)piperazin-2-one](/img/structure/B5361584.png)

![6-[4-(ethylsulfonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5361592.png)
![N-ethyl-6-[2-(4-fluorophenyl)morpholin-4-yl]-N-methylnicotinamide](/img/structure/B5361594.png)
![3-{[2-(1-naphthoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B5361599.png)

![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B5361616.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5361626.png)
![6-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}nicotinonitrile](/img/structure/B5361628.png)

![3-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5361633.png)
![4-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5361639.png)
![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5361650.png)
